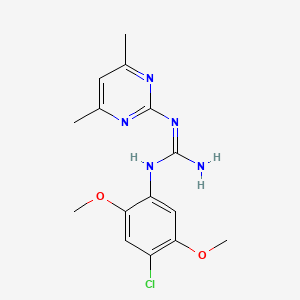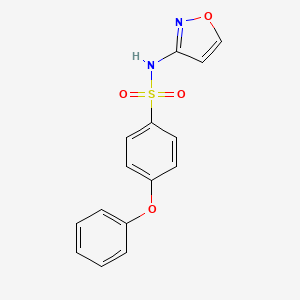![molecular formula C18H25N3O4S B5436516 1-acetyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-4-piperidinecarboxamide](/img/structure/B5436516.png)
1-acetyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-4-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of piperidine derivatives, such as 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, has been studied for their anti-acetylcholinesterase activity, highlighting the significance of substituent variation for enhancing activity. Notably, the introduction of bulky moieties and the basic quality of the piperidine nitrogen atom were found to dramatically increase anti-acetylcholinesterase activity (Sugimoto et al., 1990). Additionally, cyclization of acetylenic sulfones with beta and gamma-chloroamines has been utilized for the synthesis of piperidines and related structures, demonstrating a versatile approach for generating complex piperidine scaffolds (Back & Nakajima, 2000).
Molecular Structure Analysis
Investigations into the molecular structure of piperidine derivatives emphasize the role of substituents and the piperidine core in determining the compound's chemical behavior and reactivity. The structure-activity relationship studies of these derivatives have shed light on the molecular configurations conducive to enhanced biological activity, especially in the context of anti-acetylcholinesterase properties (Sugimoto et al., 1992).
Chemical Reactions and Properties
The reactivity of piperidine derivatives with aryl isocyanates and isothiocyanates has been explored, revealing how enamino ketones derived from piperidine and pyrrolidine engage in chemical reactions to form diverse adducts and derivatives. These studies highlight the compound's versatility in undergoing chemical transformations, leading to a broad range of potential chemical and pharmacological applications (Tsuge & Inaba, 1973).
Physical Properties Analysis
The physical properties of piperidine derivatives, including solubility, melting points, and crystal structure, are crucial for understanding their behavior in different environments and potential applications. X-ray crystallography and molecular orbital methods have been applied to study the conformation and packing of molecules in crystals, providing insights into the structural characteristics that influence their physical properties (Banerjee et al., 2002).
Chemical Properties Analysis
The chemical properties, such as reactivity with other chemical entities, stability under various conditions, and the ability to undergo specific reactions, define the utility of piperidine derivatives in chemical syntheses and pharmaceutical applications. The synthesis and evaluation of N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives demonstrate the compound's potential for enzyme inhibition activity, underscoring its chemical versatility and potential therapeutic value (Khalid et al., 2014).
Orientations Futures
Future research could focus on the synthesis, characterization, and biological activity of “1-acetyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-4-piperidinecarboxamide” and similar compounds. Given the interest in pyrrolidine-containing compounds in medicinal chemistry , this could be a promising area of study.
Propriétés
IUPAC Name |
1-acetyl-N-(4-pyrrolidin-1-ylsulfonylphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O4S/c1-14(22)20-12-8-15(9-13-20)18(23)19-16-4-6-17(7-5-16)26(24,25)21-10-2-3-11-21/h4-7,15H,2-3,8-13H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUDHWMBQYRFRKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(1H-imidazol-2-ylcarbonyl)-4-morpholin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B5436445.png)
![4-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine](/img/structure/B5436452.png)
![N-[1-{[(4-acetylphenyl)amino]carbonyl}-2-(2-chlorophenyl)vinyl]-2-furamide](/img/structure/B5436465.png)
![ethyl 4-[2-(benzoylamino)-3-(2-chlorophenyl)acryloyl]-1-piperazinecarboxylate](/img/structure/B5436471.png)

![N-{1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)-2-[4-(methylthio)phenyl]vinyl}benzamide](/img/structure/B5436474.png)
![methyl 3-{2-[1-(5-chloro-2-thienyl)ethylidene]hydrazino}-2-thiophenecarboxylate](/img/structure/B5436486.png)

![2-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}-N-(2-phenylethyl)acetamide](/img/structure/B5436507.png)
![1-{2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl}-4-piperidinecarboxamide](/img/structure/B5436511.png)
![ethyl 2-({[(6-phenyl-1,2,4-triazin-3-yl)thio]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5436521.png)
![2-(3,4-dimethylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5436523.png)
![N-(4-{[(4-methylbenzyl)amino]sulfonyl}phenyl)-1-piperidinecarboxamide](/img/structure/B5436527.png)
![4-(5-chloro-2-methoxybenzoyl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecane](/img/structure/B5436537.png)